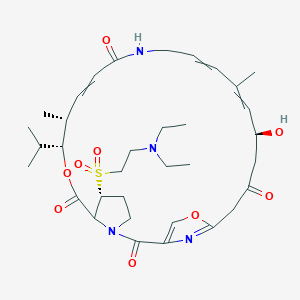
Dalfopristin (mesylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dalfopristin (mesylate) is a semi-synthetic streptogramin antibiotic analogue of ostreogyrcin A (virginiamycin M, pristinamycin IIA, streptogramin A) . It is commonly used in combination with quinupristin under the trade name Synercid to treat infections caused by staphylococci and vancomycin-resistant Enterococcus faecium .
Preparation Methods
Dalfopristin is synthesized from pristinamycin IIA through a stereoselective Michael-type addition of 2-diethylaminoethanethiol on the conjugated double bond of the dehydroproline ring . The initial method involved using sodium periodate with ruthenium dioxide to oxidize the sulfur derivative into a sulfone. a more efficient method using hydrogen peroxide with sodium tungstate in a two-phase medium has been developed for large-scale production . The industrial production of dalfopristin involves purifying the cocrystallization of quinupristin and dalfopristin from acetone solutions .
Chemical Reactions Analysis
Dalfopristin undergoes several types of chemical reactions, including:
Substitution: The addition of diethylaminoethylthiol to the 2-pyrroline group is a key substitution reaction in its synthesis.
Common reagents used in these reactions include sodium periodate, ruthenium dioxide, hydrogen peroxide, and sodium tungstate . The major products formed from these reactions include the sulfone derivative and the final dalfopristin compound .
Scientific Research Applications
Dalfopristin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying stereoselective Michael-type additions and oxidation reactions.
Biology: Dalfopristin is used in research on bacterial ribosome function and protein synthesis inhibition.
Industry: Dalfopristin is produced on an industrial scale for use in the pharmaceutical industry.
Mechanism of Action
Dalfopristin exerts its effects by binding to the 50S subunit of the bacterial ribosome . This binding causes a conformational change in the ribosome, enhancing the binding of quinupristin . Together, they form a stable drug-ribosome complex that inhibits protein synthesis by preventing peptide-chain formation and blocking the extrusion of newly formed peptide chains .
Comparison with Similar Compounds
Dalfopristin is unique among streptogramin antibiotics due to its combination with quinupristin. Similar compounds include:
Virginiamycin M: Another streptogramin antibiotic with similar antibacterial activity.
Pristinamycin IIA: The parent compound from which dalfopristin is synthesized.
Streptogramin A: A related compound with similar mechanisms of action.
Dalfopristin’s uniqueness lies in its enhanced binding to the ribosome when used in combination with quinupristin, resulting in a synergistic effect that increases its antibacterial activity .
Properties
Molecular Formula |
C34H50N4O9S |
|---|---|
Molecular Weight |
690.8 g/mol |
IUPAC Name |
(6R,10R,11R,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone |
InChI |
InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/t24-,25-,28-,31?,32-/m1/s1 |
InChI Key |
SUYRLXYYZQTJHF-BSLWIHDQSA-N |
Isomeric SMILES |
CCN(CC)CCS(=O)(=O)[C@@H]1CCN2C1C(=O)O[C@@H]([C@@H](C=CC(=O)NCC=CC(=C[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |
Canonical SMILES |
CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[3-(dec-4-enoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10769937.png)

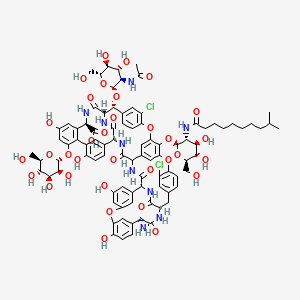
![(13E,17E,29E)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769961.png)
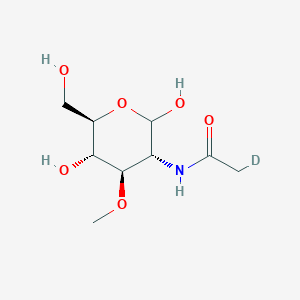
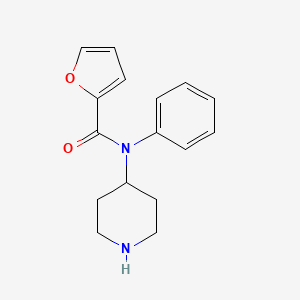
![(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B10769979.png)
![methyl N-[6-[[(7Z,11Z,23Z)-17-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769982.png)
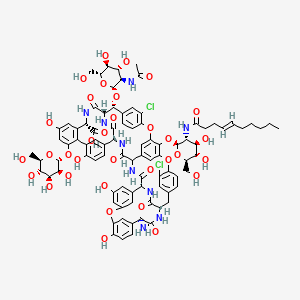
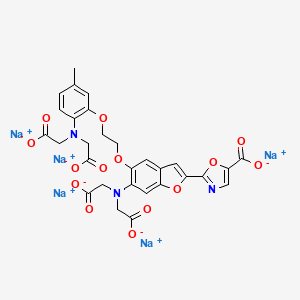
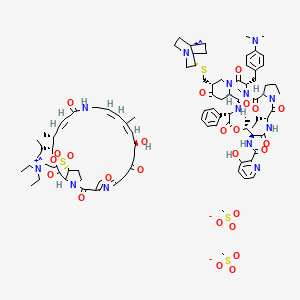
![diethyl-[2-[[(6R,10R,11R,21S)-21-hydroxy-11,19-dimethyl-2,8,14,23-tetraoxo-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaen-6-yl]sulfonyl]ethyl]azanium;methanesulfonate](/img/structure/B10770027.png)
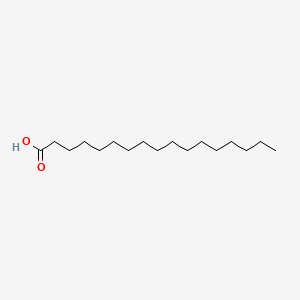
![(R)-[(2S,4R,5S)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B10770032.png)
